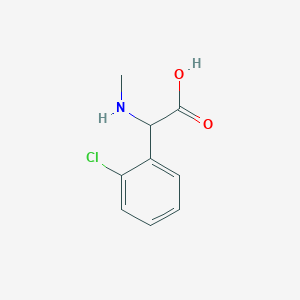

2-(2-Chlorophenyl)-2-(methylamino)acetic acid

Descripción

2-(2-Chlorophenyl)-2-(methylamino)acetic acid is a substituted phenylacetic acid derivative characterized by a chlorine atom at the ortho-position of the phenyl ring and a methylamino group attached to the alpha-carbon of the acetic acid backbone.

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-2-(methylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-11-8(9(12)13)6-4-2-3-5-7(6)10/h2-5,8,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZFRGVOIXDTSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=CC=C1Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-2-(methylamino)acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and methylamine.

Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 2-chlorobenzaldehyde with methylamine under acidic conditions.

Reduction: The imine intermediate is then reduced to form the corresponding amine.

Carboxylation: The final step involves the carboxylation of the amine to form this compound.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Chlorophenyl)-2-(methylamino)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Research indicates that 2-(2-Chlorophenyl)-2-(methylamino)acetic acid exhibits significant biological activity across several domains:

-

Neurotransmitter Modulation :

- Potential antidepressant effects by modulating serotonin levels.

- May enhance dopamine release, contributing to improved mood and cognitive function.

-

Anti-inflammatory Effects :

- Reduces inflammation markers in vitro, suggesting potential applications in treating inflammatory disorders.

-

Antimicrobial Properties :

- Preliminary studies indicate antimicrobial activity against certain bacterial strains.

| Assay Type | Concentration (µM) | Effect Observed | Reference |

|---|---|---|---|

| Serotonin Release | 10 | Increased release | |

| Cytotoxicity (HEK293T) | 30 | Viability 85% | |

| Anti-inflammatory (IL-6) | 5 | Reduction by 40% | |

| Antimicrobial (E. coli) | 50 | Inhibition zone 12 mm |

Pharmaceutical Applications

The compound serves as a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting platelet aggregation. Notably, it is linked to the synthesis of clopidogrel, a widely used antiplatelet drug. The resolution processes for synthesizing this compound have been optimized to improve yields significantly, thus enhancing its commercial viability .

Case Study: Clopidogrel Synthesis

A detailed study on the resolution process of racemic methyl alpha-amino(2-chlorophenyl) acetate highlights its importance as an intermediate for clopidogrel synthesis. The process involves using tartaric acid and specific solvents to achieve high yields, demonstrating the compound's relevance in pharmaceutical manufacturing .

Research and Development

Ongoing research focuses on the compound's interaction with neurotransmitter receptors, particularly those involved in mood regulation and pain perception. This area of study is crucial for understanding its therapeutic potential and side effects. Recent findings suggest that structural modifications can enhance its pharmacological profile, leading to improved efficacy against various conditions .

Mecanismo De Acción

The mechanism of action of 2-(2-Chlorophenyl)-2-(methylamino)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparación Con Compuestos Similares

2-(2,3-Dichlorophenyl)-2-(methylamino)acetic Acid

- Structural Differences: Features an additional chlorine at the meta-position on the phenyl ring (C₉H₉Cl₂NO₂ vs. C₉H₁₀ClNO₂ for the target compound) .

- Physicochemical Properties: Collision Cross-Section (CCS): Predicted CCS values for adducts (e.g., [M+H]⁺: 145.4 Ų) suggest slightly higher steric bulk compared to mono-chlorinated analogs .

2-(Methylamino)-2-[2-(trifluoromethyl)phenyl]acetic Acid

- Structural Differences: Replaces the ortho-chlorine with a trifluoromethyl (-CF₃) group (C₁₀H₁₀F₃NO₂) .

- Key Properties :

- Electron Effects : The -CF₃ group is strongly electron-withdrawing, further lowering the pKa of the carboxylic acid compared to chlorine.

- Metabolic Stability : Fluorine atoms may improve resistance to oxidative metabolism, a critical factor in pharmacokinetics.

- Applications : Trifluoromethyl groups are common in agrochemicals and CNS drugs due to their metabolic stability and membrane permeability.

2-(2,5-Difluorophenyl)-2-(methylamino)acetic Acid

- Structural Differences: Contains two fluorine atoms at the ortho- and para-positions (C₉H₉F₂NO₂) .

- Molecular Weight: 201.17 g/mol, slightly higher than the target compound’s estimated ~199.6 g/mol.

- Applications : Difluorophenyl motifs are prevalent in protease inhibitors and kinase modulators due to their balanced lipophilicity and hydrogen-bonding capacity.

Methyl 2-Amino-2-(2-chlorophenyl)acetate Hydrochloride

- Structural Differences: Esterified carboxylic acid (methyl ester) and hydrochloride salt (C₁₀H₁₁ClNO₂·HCl) .

- Synthetic Utility: A key intermediate in Clopidogrel synthesis, highlighting the pharmacological relevance of the 2-chlorophenyl-methylamino-acetic acid scaffold .

- Reactivity : The ester group facilitates nucleophilic substitutions (e.g., amidations) in drug derivatization.

2-(2-Chlorophenyl)acetic Acid

- Structural Differences: Lacks the methylamino group (C₈H₇ClO₂) .

- Applications : Used in perfumes (honey-like odor) and as a precursor for NSAIDs like diclofenac .

- Physicochemical Contrasts: Absence of the methylamino group reduces basicity and hydrogen-bonding capacity, altering solubility and crystallinity.

Data Tables

Table 1. Structural and Physicochemical Comparison

Actividad Biológica

2-(2-Chlorophenyl)-2-(methylamino)acetic acid, also referred to by its CAS number 1218559-78-4, is a chemical compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a chlorophenyl group and a methylamino group attached to an acetic acid moiety. Its molecular formula is , and it exhibits properties that may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Research indicates that it may function as an inhibitor for specific enzymes involved in neurotransmitter metabolism, particularly monoamine oxidases (MAO A and MAO B) . The inhibition of these enzymes can lead to increased levels of neurotransmitters, which may have implications for mood regulation and neuroprotection.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Enzyme Inhibition Study : A study focused on the inhibition of MAO demonstrated that this compound effectively increased levels of serotonin and norepinephrine in neuronal cultures, suggesting potential antidepressant properties .

- Antimicrobial Research : In vitro studies showed that the compound had significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent for bacterial infections .

- Cytotoxicity Assessment : In a study evaluating the cytotoxic effects on human cancer cell lines, the compound exhibited IC50 values indicating significant antiproliferative activity, particularly against melanoma and glioblastoma cells .

Structure-Activity Relationship (SAR)

The SAR analysis highlights how modifications to the structure of this compound can influence its biological activity. Key findings include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.